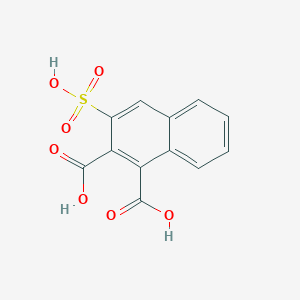
1,1'-(Decane-1,10-diyl)bis(4-methylpiperazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is a chemical compound characterized by the presence of two 4-methylpiperazine groups connected by a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) typically involves the reaction of decane-1,10-diyl dichloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine).
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium): Similar structure but with quinolinium groups instead of piperazine.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Different functional groups but similar decane backbone.
Uniqueness: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is unique due to its specific combination of piperazine rings and decane linker, which imparts distinct chemical and biological properties
Properties
CAS No. |
94678-03-2 |
|---|---|
Molecular Formula |
C20H42N4 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
1-methyl-4-[10-(4-methylpiperazin-1-yl)decyl]piperazine |
InChI |
InChI=1S/C20H42N4/c1-21-13-17-23(18-14-21)11-9-7-5-3-4-6-8-10-12-24-19-15-22(2)16-20-24/h3-20H2,1-2H3 |
InChI Key |
HROXODDMDNVCPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCCCCCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
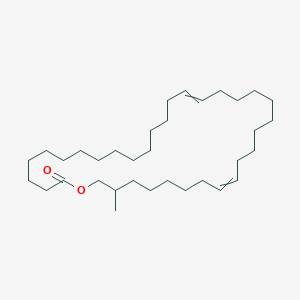
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
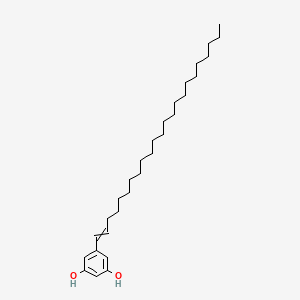
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
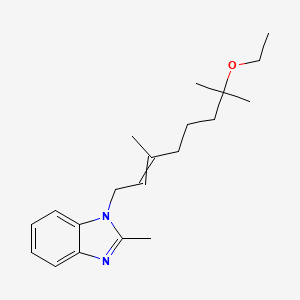
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
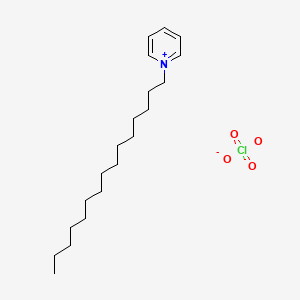

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

